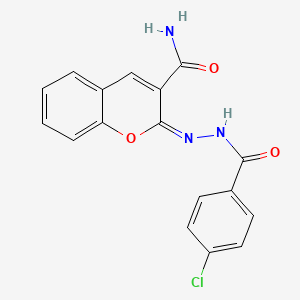
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H12ClN3O3 and its molecular weight is 341.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties
Research has demonstrated that derivatives of chromene-3-carboxamide, such as those synthesized through multicomponent reactions and solvent-free conditions, exhibit significant antibacterial and antioxidant activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising activity in comparison to standard antibiotics like ampicillin. Additionally, their antioxidant capabilities were highlighted through in vitro assays, presenting strong activity which could be beneficial for various medicinal applications (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).
Solvatochromic Properties
The solvatochromic behavior of chromene-3-carboxamide derivatives has been studied, offering insights into their potential use in chemical sensors or as molecular probes. These studies involve examining the compounds' responses to solvents of varying polarities, which could lead to applications in detecting environmental changes or in materials science for developing responsive materials (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).
Ring Transformation and Chemical Reactivity
Investigations into the chemical reactivity of chromone-3-carboxamide with various nucleophiles have led to the development of novel compounds through ring transformation. This research paves the way for the synthesis of diverse chromene-based structures, which could have implications in the development of new pharmaceuticals or materials with unique properties (M. Ibrahim, 2013).
Cytotoxic Activity
The application of ultrasound-promoted synthesis techniques has enabled the development of thiazole derivatives bearing a coumarin nucleus, which exhibited potent cytotoxic activity. This highlights the potential of chromene-3-carboxamide derivatives in cancer research, offering a new avenue for the development of anticancer agents (S. M. Gomha & K. Khalil, 2012).
Molecular Docking and Dynamics Simulation Studies
Further research into chromene-3-carboxamide derivatives has involved molecular docking and dynamics simulations to predict biological activities. These studies have focused on antitumor activity, demonstrating the potential of these compounds as pharmaceutical agents. Theoretical approaches provide insights into the stability, reactivity, and interaction with biological targets, which is crucial for drug development processes (Y. Mary et al., 2021).
Eigenschaften
IUPAC Name |
(2E)-2-[(4-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-7-5-10(6-8-12)16(23)20-21-17-13(15(19)22)9-11-3-1-2-4-14(11)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYPRIWLVKQKQ-HEHNFIMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
![3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357443.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)
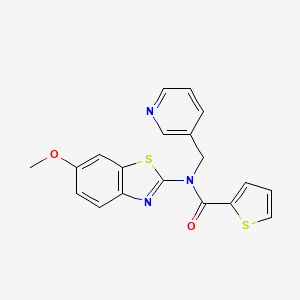

![2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2357448.png)
![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
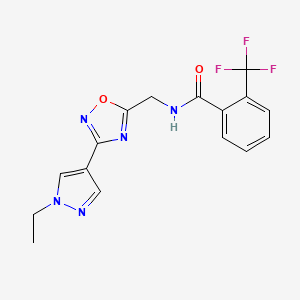

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
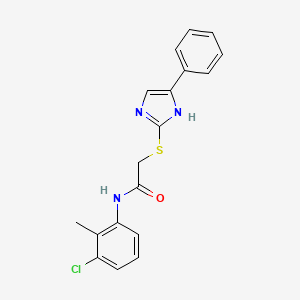
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)
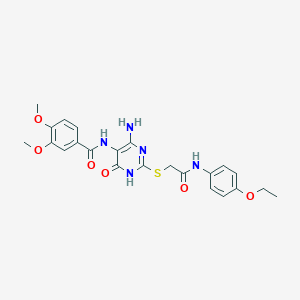
![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
